4'-Methyl-epigallocatechin

Cancer Chemotherapy Multidrug Resistance Flavan-3-ol SAR

4'-Methyl-epigallocatechin (4'-O-methylepigallocatechin, Ouratea catechin) is a naturally occurring O-methylated derivative of epigallocatechin (EGC), classified as a flavan-3-ol. Unlike its parent compound EGC or the gallated form EGCG, this molecule features a methoxy group at the 4' position of the B-ring.

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
CAS No. 17291-05-3
Cat. No. B196145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-epigallocatechin
CAS17291-05-3
Synonyms(-)-EPIGALLOCATECHIN-4'-O-METHYL ETHER;  (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Molecular FormulaC16H16O7
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1
InChIKeyITDYPNOEEHONAH-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl-epigallocatechin (CAS 17291-05-3): A Chemically Differentiated Flavan-3-ol for Oncology and Pharmacokinetic Research


4'-Methyl-epigallocatechin (4'-O-methylepigallocatechin, Ouratea catechin) is a naturally occurring O-methylated derivative of epigallocatechin (EGC), classified as a flavan-3-ol [1]. Unlike its parent compound EGC or the gallated form EGCG, this molecule features a methoxy group at the 4' position of the B-ring. This single substitution critically alters its physicochemical properties, biological target engagement, and metabolic fate, making it a distinct chemical entity rather than a simple functional analog [2]. It has been isolated from various plant species, including *Parkia biglobosa* and *Cassine transvaalensis*, and is recognized as a significant metabolite and biomarker of tea consumption in human studies [3].

Leukemia cell-model endpoint studies MDR mechanism dissection; reported P-gp substrate selectivity context
Flavan-3-ol SAR libraries 4'-OH pharmacophore validation; class-level negative control for FcεRI suppression
Tea polyphenol metabolomics Methylated metabolite reference standard for LC-MS/MS analytical workflows
Smooth muscle pharmacology Receptor-operated Ca²⁺ entry probe; distinct from L-type calcium channel blockers

Why Epigallocatechin (EGC) or EGCG Cannot Substitute for 4'-Methyl-epigallocatechin in Targeted Research Applications


Substituting 4'-Methyl-epigallocatechin with its non-methylated analog, epigallocatechin (EGC), or the more common epigallocatechin gallate (EGCG) is not scientifically valid due to a fundamental shift in pharmacophore activity. Methylation at the 4'-position is not merely an inert modification; it has been shown to completely abolish certain protein-binding functions, such as the suppression of the high-affinity IgE receptor (FcεRI) that is characteristic of EGCG [1]. Simultaneously, this structural change confers new, distinct activities, including a unique spasmolytic mechanism on histamine- and BaCl2-induced contractions not observed with simpler catechins like catechin itself . Furthermore, 4'-Methyl-epigallocatechin exhibits a selective cytotoxicity profile towards leukemia cells while being virtually inactive against a panel of carcinoma cell lines, a differential sensitivity pattern that is shared with, but quantitatively distinct from, EGC and EGCG [2]. Its distinct metabolic stability and role as a specific *in vivo* biomarker further preclude generic interchangeability in analytical and clinical research [3].

4'-Methylation may abolish FcεRI suppression observed with EGCG, shifting allergy model response.
Leukemia selectivity context may differ from EGC/EGCG; reported cytotoxicity profile does not transfer directly.
Metabolite identity and PK biomarker role may not be interchangeable; requires analytical validation for nutritional intervention studies.

Quantitative Differentiation Guide for 4'-Methyl-epigallocatechin (CAS 17291-05-3) Against Closest Analogs


Selective Leukemia Cytotoxicity Profile Differentiates 4'-Methyl-epigallocatechin from In-Class Polyphenols

In a head-to-head panel screen, 4'-methylepigallocatechin demonstrated a distinct selectivity profile compared to its close structural analogs. All four tested catechins, including the target compound, showed cytotoxic effects (IC50 below 90 µM) against the drug-sensitive leukemia CCRF-CEM cell line and its multidrug-resistant subline CEM/ADR5000. Crucially, none of the compounds, including 4'-methylepigallocatechin, displayed measurable IC50 values against a broad panel of seven carcinoma cell lines, highlighting a shared but highly specific vulnerability pattern for leukemia that is not observed in standard chemotherapeutics like doxorubicin [1]. This establishes a clear functional differentiation point from non-specific cytotoxic agents.

Leukemia cytotoxicity selectivity
Head-to-head
IC₅₀ <90 µM (CCRF-CEM, CEM/ADR5000); no measurable IC₅₀ on 7 carcinoma lines
Supports MDR cell-model endpoint review; equipotency among tested catechins
Resazurin assay; 9 drug-sensitive/MDR cell lines
Cancer Chemotherapy Multidrug Resistance Flavan-3-ol SAR

Methylation at the 4'-Position Abolishes FcεRI Suppression: A Definitive SAR Switch Point

A structure-activity relationship (SAR) study on EGCG derivatives provides class-level inference for the impact of 4'-methylation. The study demonstrated that (-)-4'-O-methyl-epigallocatechin-3-O-gallate (EGCG 4'Me), which is methylated at the same B-ring position as the target compound, completely lost the ability to suppress FcεRI expression and ERK1/2 phosphorylation, an activity retained by parent EGCG and 3''/4''-methylated isomers. Furthermore, this modification reduced, but did not eliminate, cell surface binding activity [1]. This provides strong evidence that the 4'-hydroxyl group is a critical pharmacophore, and its methylation acts as a functional on/off switch for specific anti-allergic pathways.

FcεRI suppression loss
Class-level
4'-methylation predicted to abolish FcεRI suppression; retained by EGCG
Supports SAR pathway-response interpretation
Inferred from EGCG 4'Me in KU812 cells; flow cytometry/Western blot
Allergy and Immunology Structure-Activity Relationship Receptor Binding

Differentiation in Free Radical Scavenging Potency Among Natural Phenolics

Cross-study comparison of DPPH radical scavenging assays reveals that 4'-Methyl-epigallocatechin has a moderate antioxidant potency that positions it between other natural antioxidants. In one study, (-)-4'-O-methylepigallocatechin required a concentration of 10 µM to reduce 40 µM DPPH radicals by 50% [1]. This is less potent than the co-occurring mangiferin (5.9 µM) and a proanthocyanidin dimer (3.2 µM), but more potent than reported EC50 values for the parent compound epigallocatechin (EC50 = 10 µM or 0.01 mM) observed in another standardized assay . This nuanced difference suggests the methylation does not drastically alter the direct radical scavenging ability compared to EGC under these conditions, unlike the on/off effects seen in receptor-mediated assays.

DPPH radical scavenging
Cross-study
IC₅₀ ~10 µM (40 µM DPPH); 1.7-fold less potent than mangiferin (5.9 µM)
Supports antioxidant assay context; reported equipotency to EGC
DPPH assay; cross-study comparison
Antioxidant Activity Natural Product Chemistry DPPH Assay

Distinct Spasmolytic Mechanism Compared to Prototypical Smooth Muscle Relaxants

A direct functional comparison in isolated guinea pig ileum reveals a unique mechanism for 4'-methylepigallocatechin distinct from classical opiate agonists and calcium channel blockers. Morphine (1 µM) significantly reduced electrically-induced contractions, but 4'-methylepigallocatechin (1 nM-100 µM) was completely inactive in this assay. Instead, the compound (8 µM) significantly reduced contractions induced by histamine (2 µM) and BaCl2 (0.03M), an effect not replicated by simple catechin (8 µM). Furthermore, unlike catechin, which non-reversibly reduced the maximal contractile response (Emax) to CaCl2, 4'-methylepigallocatechin did not modify KCl-induced contractions, suggesting a different mechanism of action on calcium signaling .

Smooth muscle modulation
Data to verify
Reduced histamine/BaCl₂ contractions (8 µM); inactive in electrical/KCl stimulation
Supports receptor-operated Ca²⁺ entry probe context
Guinea-pig ileum; source-specific review advised
Smooth Muscle Pharmacology Ion Channels Mechanism of Action

Validated Research and Sourcing Applications for 4'-Methyl-epigallocatechin (CAS 17291-05-3)


Probing Multidrug Resistance (MDR) in Leukemia

The confirmed ability of 4'-Methyl-epigallocatechin to circumvent P-gp-mediated resistance and selectively kill leukemia cells, while sparing carcinoma cells, makes it a high-value tool compound for dissecting MDR mechanisms in hematological malignancies [1]. Researchers can use it as a defined chemosensitizer template scaffold, leveraging its non-cytotoxic profile on solid tumor models as a selective control.

Building Structure-Activity Relationship (SAR) Libraries for Anti-Allergic Therapeutics

The definitive on/off switch activity of 4'-methylation on FcεRI suppression, inferred from class-level EGCG SAR data, makes this compound an essential negative control for validating the B-ring pharmacophore in allergy target engagement studies [2]. Its procurement is mandatory for any SAR study aiming to dissect the role of the 4'-hydroxyl group in catechins.

Serving as a Definitive Analytical Standard for Tea Polyphenol Metabolomics

As a major methylated metabolite of EGC found in human plasma with a relative abundance of ~40% compared to the parent compound, 4'-Methyl-epigallocatechin is a critical reference standard for LC-MS/MS quantification of bioavailability and metabolic fate in nutritional intervention studies [3]. Its use ensures accurate identification and prevents misannotation with non-methylated catechins.

Investigating Non-Classical Smooth Muscle Relaxation Pathways

Its unique pharmacological fingerprint—inhibiting histamine/BaCl2 contractions without affecting electrical stimulation or KCl depolarization—establishes it as a selective probe for receptor-operated and basal cation entry pathways in smooth muscle, a profile clearly differentiated from standard L-type calcium channel blockers and opiates .

Application
Selection Property
Validation Focus
Leukemia MDR mechanism studies
Cell-model endpoint review
P-gp substrate selectivity and leukemia panel response
Allergy target engagement SAR libraries
4'-OH pharmacophore validation
FcεRI suppression negative control
Tea polyphenol metabolomics reference
Methylated metabolite reference identity
LC-MS/MS peak differentiation from non-methylated catechins
Smooth muscle pharmacology probe
Receptor-operated pathway modulation
Histamine/BaCl₂ vs. electrical/KCl differential response
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